molecular formula C15H15NO4S B2572522 N-(3,4-dimethoxybenzylidene)benzenesulfonamide CAS No. 307543-73-3

N-(3,4-dimethoxybenzylidene)benzenesulfonamide

Cat. No. B2572522
M. Wt: 305.35
InChI Key: ZJTRTMFOBBAWRA-LFIBNONCSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including those similar to N-(3,4-dimethoxybenzylidene)benzenesulfonamide, typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts and conditions.


Molecular Structure Analysis

The molecular structure of compounds similar to N-(3,4-dimethoxybenzylidene)benzenesulfonamide has been extensively studied using techniques such as X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule. The molecular formula is C15H15NO4S and the molecular weight is 305.35.


Chemical Reactions Analysis

Benzenesulfonamides, including N-(3,4-dimethoxybenzylidene)benzenesulfonamide, undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes.


Physical And Chemical Properties Analysis

The physical properties, such as solubility, crystallinity, and phase behavior, are essential for understanding the compound’s applications. These properties are influenced by the molecular structure, particularly the presence and positioning of methoxy and benzenesulfonamide groups, which can affect the compound’s interaction with solvents and other molecules.

Scientific Research Applications

Photodynamic Therapy Applications

Research by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds, including variations with N-(3,4-dimethoxybenzylidene)benzenesulfonamide, exhibited remarkable properties as photosensitizers in photodynamic therapy (PDT). Their high singlet oxygen quantum yield and appropriate photodegradation quantum yield make them potential candidates for Type II photosensitizers in cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition and Antimicrobial Activity

Gul et al. (2016) synthesized a series of benzenesulfonamides with modifications, including the 3,4,5-trimethoxy and 4-hydroxy derivatives. These compounds showed notable cytotoxic activities and strong inhibition against carbonic anhydrase (CA) isoforms hCA I and II. This study suggests the potential for these compounds in anti-tumor activity studies and as carbonic anhydrase inhibitors (Gul et al., 2016).

Spectroscopic and Chemical Characterization

Demircioğlu et al. (2018) focused on the synthesis and characterization of novel sulfonamide derivatives, including (Z)-N-(2-((2-nitrobenzylidene)amino)phenyl)benzenesulfonamide. Through spectroscopic techniques and antimicrobial activity analysis, the study provides insights into the structural and functional properties of these compounds, contributing to the broader understanding of their potential applications (Demircioğlu et al., 2018).

Antioxidant and Enzyme Inhibitory Properties

Lolak et al. (2020) investigated benzenesulfonamides incorporating triazine motifs for their antioxidant properties and enzyme inhibitory profile against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases like Alzheimer's, Parkinson's, and pigmentation disorders. The study highlights moderate DPPH radical scavenging and metal chelating activity, with some compounds showing significant enzyme inhibitory potency (Lolak et al., 2020).

Safety And Hazards

Ingestion or inhalation of benzenesulfonamide, n-butyl- may cause central nervous system depression, with symptoms of headache, dizziness, lack of coordination, numbness and/or confusion. Long-term exposure may cause liver damage and reduced fertility .

properties

IUPAC Name

(NE)-N-[(3,4-dimethoxyphenyl)methylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-19-14-9-8-12(10-15(14)20-2)11-16-21(17,18)13-6-4-3-5-7-13/h3-11H,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTRTMFOBBAWRA-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NS(=O)(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/S(=O)(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxybenzylidene)benzenesulfonamide

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